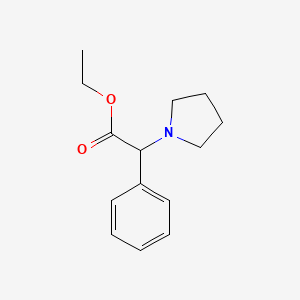

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

CAS No.: 22083-21-2

Cat. No.: VC3842075

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22083-21-2 |

|---|---|

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | ethyl 2-phenyl-2-pyrrolidin-1-ylacetate |

| Standard InChI | InChI=1S/C14H19NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |

| Standard InChI Key | BRKVSODCYOELNX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C1=CC=CC=C1)N2CCCC2 |

| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)N2CCCC2 |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, delineates its core components:

-

A pyrrolidine ring (a five-membered amine heterocycle) at position 2 of the acetate backbone.

-

A phenyl group substituted at the same carbon as the pyrrolidine moiety.

-

An ethyl ester group () forming the terminal functional group.

Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.31 g/mol |

| Functional Groups | Ester, pyrrolidine, phenyl |

| Stereochemical Features | Chiral center at C2 (phenyl/pyrrolidine junction) |

The presence of a chiral center necessitates attention to stereoselective synthesis and potential enantiomer-specific biological activities.

Synthetic Methodologies

While no direct synthesis protocols for ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate are documented in peer-reviewed literature, analogous procedures for related esters provide a framework for its preparation.

Esterification of Carboxylic Acid Precursors

A plausible route involves the esterification of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with ethanol under acidic catalysis. For example, the synthesis of ethyl (E)-3-(2,5-dioxopyrrolidin-1-yl)acrylate employs propiolate esters and amines in toluene, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) . Adapting this approach:

-

Reaction Setup: Combine 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with excess ethanol in toluene.

-

Acid Catalyst: Introduce concentrated sulfuric acid () or hydrochloric acid () to drive esterification.

-

Reflux Conditions: Heat the mixture under reflux (110–120°C) for 6–12 hours to achieve equilibrium.

-

Workup: Neutralize the catalyst, extract the ester into an organic solvent (e.g., dichloromethane), and purify via column chromatography .

Nucleophilic Substitution Pathways

Alternative routes may exploit the reactivity of pyrrolidine’s secondary amine. For instance, ethyl 2-bromo-3-(dipropylamino)acrylate was synthesized via bromination of enamine intermediates . By analogy:

-

Enamine Formation: React ethyl 2-bromoacetate with pyrrolidine to form an enamine intermediate.

-

Phenyl Group Introduction: Employ a Friedel-Crafts alkylation or Ullmann coupling to attach the phenyl group.

-

Oxidation/Reduction: Adjust oxidation states as needed using agents like or .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its ester and pyrrolidine groups:

Ester Hydrolysis and Transesterification

-

Acidic Hydrolysis: Yields 2-phenyl-2-(pyrrolidin-1-yl)acetic acid (, reflux).

-

Alkaline Hydrolysis: Produces the carboxylate salt (, aqueous ethanol).

-

Transesterification: Reacts with higher alcohols (e.g., methanol) under acid catalysis to form methyl esters.

Pyrrolidine Ring Modifications

-

Alkylation/Quaternization: Reacts with alkyl halides to form quaternary ammonium salts.

-

Oxidation: converts pyrrolidine to pyrrolidinone using or .

Research Applications and Biological Relevance

While direct pharmacological data are unavailable, structural analogs suggest potential areas of interest:

Ion Channel Modulation

Pyrrolidine derivatives are known to interact with neuronal ion channels. For example, ethyl 2-(4-(4-chlorophenyl)-2,3-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)acetate modulates Kv7.2 (KCNQ2) channels, implicating similar compounds in neuropharmacology.

Metabolic Stability Considerations

Studies on ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate highlight the impact of pyrrolidine substitution on metabolic stability . Methylation or fluorination at the pyrrolidine ring could enhance in vivo half-life.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: NMR would reveal splitting patterns for the pyrrolidine protons (δ 1.8–3.5 ppm) and phenyl aromatic signals (δ 7.2–7.5 ppm).

-

IR Spectroscopy: Ester carbonyl stretch (~1740 cm) and C-N stretches (1250–1020 cm) confirm functional groups.

Challenges and Future Directions

-

Stereoselective Synthesis: Developing enantioselective routes to isolate biologically active enantiomers.

-

Biological Screening: Prioritizing assays for neurotransmitter receptor binding, ion channel activity, and cytotoxicity.

-

Structural Optimization: Modifying the phenyl or pyrrolidine groups to enhance pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume